molecular formula C11H28Br2N2 B1679286 Pentamethonium bromide CAS No. 541-20-8

Pentamethonium bromide

Cat. No.: B1679286
CAS No.: 541-20-8
M. Wt: 348.16 g/mol
InChI Key: GJVFBWCTGUSGDD-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Pentamethonium bromide is a ganglion-blocking drug . Its primary targets are the autonomic ganglia . These ganglia play a crucial role in transmitting impulses in the autonomic nervous system, which controls various body functions such as heart rate, digestion, respiratory rate, salivation, perspiration, and others .

Mode of Action

This compound acts by blocking the transmission of impulses in the autonomic ganglia . It achieves this by inhibiting the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system . This inhibition leads to a decrease in muscle tension, resulting in muscle relaxation .

Biochemical Pathways

This includes processes like heart rate regulation, digestion, and others that rely on the smooth transmission of nerve impulses .

Pharmacokinetics

It is known that the drug can be administered parenterally .

Result of Action

The primary result of this compound’s action is a decrease in muscle tension, leading to muscle relaxation . This can have various effects depending on the specific muscles affected. For instance, if the drug affects the muscles in blood vessels, it can lead to vasodilation, which is beneficial in conditions like hypertension .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Additionally, factors like the patient’s overall health, age, and other individual characteristics can also influence the drug’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethonium bromide can be synthesized through the reaction of pentamethylene dibromide with trimethylamine. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where pentamethylene dibromide and trimethylamine are combined under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pentamethonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It does not readily participate in oxidation or reduction reactions.

Common Reagents and Conditions:

Comparison with Similar Compounds

  • Hexamethonium bromide
  • Azamethonium bromide
  • Pentolinium tartrate

Comparison: Pentamethonium bromide is unique in its preponderant action on parasympathetic ganglia, making it less suitable as an antihypertensive compared to other ganglion blockers like hexamethonium bromide and azamethonium bromide. its specific action on parasympathetic ganglia makes it valuable in certain medical and research applications .

Properties

IUPAC Name

trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFBWCTGUSGDD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2365-25-5 (Parent)
Record name Pentamethonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-20-8
Record name Pentamethonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAMETHONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UX03A6JJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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